2-(1-Phenylcyclopropyl)ethan-1-amine hydrochloride
Description
2-(1-Phenylcyclopropyl)ethan-1-amine hydrochloride (CAS: 2094829-90-8) is a phenylalkylamine derivative with a molecular formula of C₁₁H₁₆ClN and a molecular weight of 197.71 g/mol. Its IUPAC name is 2-(1-phenylcyclopropyl)ethanamine hydrochloride, and its structure features a cyclopropane ring fused to a phenyl group, with an ethylamine side chain protonated as a hydrochloride salt (Figure 1) . The compound is supplied as a powder at room temperature, with applications in pharmaceutical and chemical research. Limited safety data are available, necessitating direct consultation with suppliers for handling protocols .
Properties
IUPAC Name |
2-(1-phenylcyclopropyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-9-8-11(6-7-11)10-4-2-1-3-5-10;/h1-5H,6-9,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZLVFYWBQWVIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCN)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylcyclopropyl)ethan-1-amine hydrochloride typically involves the cyclopropanation of styrene followed by amination. One common method includes the following steps:
Cyclopropanation of Styrene: Styrene is reacted with a diazo compound in the presence of a catalyst such as rhodium or copper to form 1-phenylcyclopropane.
Amination: The resulting 1-phenylcyclopropane is then subjected to a nucleophilic substitution reaction with ethylamine under controlled conditions to yield 2-(1-Phenylcyclopropyl)ethan-1-amine.
Formation of Hydrochloride Salt: The free base is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenylcyclopropyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Phenylcyclopropyl ketone or aldehyde.
Reduction: Various substituted amines or hydrocarbons.
Substitution: Derivatives with different functional groups such as ethers, esters, or amides.
Scientific Research Applications
2-(1-Phenylcyclopropyl)ethan-1-amine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding assays.
Medicine: Research into its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Phenylcyclopropyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of substituted phenylalkylamine hydrochlorides. Below is a detailed comparison with structurally or functionally similar compounds:
Table 1: Structural Comparison of 2-(1-Phenylcyclopropyl)ethan-1-amine Hydrochloride and Analogs
Key Observations :
Substituent Effects :
- Dimethoxy groups in 2C-D and 2C-P increase molecular weight and polarity, affecting solubility and pharmacokinetics .
- Methylthio groups (e.g., 2C-T-7) enhance lipophilicity, altering blood-brain barrier permeability compared to the cyclopropane derivative .
Isomerism : The positional isomer 1-(2-phenylcyclopropyl)ethan-1-amine HCl differs in cyclopropane attachment, which may lead to divergent stereochemical interactions with targets like serotonin receptors .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacokinetic and Receptor-Binding Data
Critical Insights :
- Lipophilicity : The cyclopropane derivative’s higher LogP compared to 2C-D suggests improved membrane permeability but reduced water solubility, a trade-off common in CNS-targeting agents .
- Receptor Selectivity: While 2C-D and 2C-T-7 exhibit strong 5-HT₂A affinity, the cyclopropane analog’s receptor profile remains uncharacterized.
Analytical Data :
- Collision Cross-Section (CCS) : For 1-(2-phenylcyclopropyl)ethan-1-amine HCl, predicted CCS values (e.g., [M+H]+: 135.8 Ų) suggest compact gas-phase conformations, aiding mass spectrometry-based identification .
- Thermal Stability : Cyclopropane-containing compounds typically degrade above 200°C, contrasting with methoxy analogs (e.g., 2C-T-7), which decompose at lower temperatures due to sulfur-containing substituents .
Biological Activity
2-(1-Phenylcyclopropyl)ethan-1-amine hydrochloride, also known by its molecular formula CHClN and CAS number 2094829-90-8, is a compound of significant interest in medicinal chemistry due to its unique structural features, including a cyclopropyl group attached to a phenyl ring. This compound is primarily studied for its potential interactions with various biological receptors, which may lead to therapeutic applications.
The presence of the amine functional group in this compound enhances its reactivity and solubility, making it suitable for biological studies. The compound is typically encountered as a hydrochloride salt, which improves its aqueous solubility.
Biological Activity
Research indicates that this compound may interact with several receptors, particularly within the serotonin receptor family. Its potential as a selective agonist for the 5-HT receptor has been explored, with implications for antipsychotic activity.
Receptor Interaction Studies
Preliminary studies have shown that compounds structurally related to this compound exhibit varying degrees of selectivity towards the 5-HT receptor:
| Compound Name | EC (nM) | Selectivity | Activity |
|---|---|---|---|
| (+)-15a | 23 | High | Agonist |
| (+)-19 | 24 | Full | Antipsychotic-like |
The compound (+)-19 demonstrated significant antipsychotic drug-like activity in an amphetamine-induced hyperactivity model, highlighting the therapeutic potential of this class of compounds .
Case Studies
Case Study 1: Antipsychotic Activity
In a study examining the effects of various N-substituted derivatives of phenylcyclopropylmethylamines, it was found that certain modifications led to enhanced receptor selectivity and reduced side effects associated with traditional antipsychotics. The findings suggest that structural variations can significantly influence pharmacological profiles and therapeutic outcomes .
Case Study 2: Functional Selectivity
Another investigation focused on the functional selectivity of these compounds at the 5-HT receptor revealed that specific substitutions could bias signaling pathways towards Gq-mediated responses rather than β-arrestin recruitment. This selectivity is crucial for developing drugs with fewer side effects while maintaining efficacy .
Mechanistic Insights
The mechanism of action for this compound appears to involve modulation of neurotransmitter systems, particularly those related to serotonin. By selectively activating the 5-HT receptor, this compound may influence mood regulation and psychotic symptoms.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(1-Phenylcyclopropyl)ethan-1-amine hydrochloride, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of cyclopropylmethylamine derivatives with halogenated precursors (e.g., methyl iodide), followed by hydrochloric acid treatment to form the hydrochloride salt . Purity optimization requires careful control of reaction stoichiometry, temperature (e.g., 0–5°C for exothermic steps), and post-synthesis purification via recrystallization or column chromatography. Monitoring by thin-layer chromatography (TLC) or HPLC ensures intermediate purity .
Q. Which spectroscopic techniques are recommended for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming cyclopropane ring integrity and substituent positions. For example, cyclopropyl protons typically resonate between δ 0.5–1.5 ppm, while aromatic protons appear at δ 6.5–7.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing between structural isomers .
- IR Spectroscopy : Identifies amine hydrochloride stretches (N–H at ~2500–3000 cm⁻¹, C–N at ~1200 cm⁻¹) .
Q. What safety protocols are essential during handling and disposal?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential inhalation hazards. Waste must be neutralized with a weak base (e.g., sodium bicarbonate) before disposal as hazardous chemical waste, adhering to institutional guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR spectral data when characterizing cyclopropyl-containing amines?
- Methodological Answer : Discrepancies in cyclopropane proton splitting patterns may arise from ring strain or dynamic effects. Use variable-temperature NMR to assess conformational mobility. Deuterated solvents (e.g., DMSO-d₆) enhance resolution, while 2D NMR (COSY, HSQC) clarifies coupling networks. Cross-validate with computational methods (DFT calculations) to predict chemical shifts .
Q. What strategies optimize reaction yields for cyclopropane ring formation in related amines?
- Methodological Answer :
- Catalyst Selection : Transition-metal catalysts (e.g., Cu(I)) facilitate cyclopropanation via carbene transfer to alkenes .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates in nucleophilic substitutions.
- Temperature Control : Maintain sub-ambient temperatures (−10°C to 0°C) to minimize side reactions like ring-opening .
Q. How can functional selectivity in receptor binding studies be analyzed for this compound?
- Methodological Answer : In serotonin receptor studies (e.g., 5-HT2C), use biased agonism assays comparing G protein vs. β-arrestin signaling pathways. Techniques include:
- cAMP Accumulation Assays : For Gαs-coupled activity.
- BRET/FRET Biosensors : To quantify β-arrestin recruitment .
- Data Normalization : Express results as % efficacy relative to reference agonists (e.g., serotonin) to account for batch variability.
Q. How should researchers design comparative studies using structural analogs (e.g., trans-2-Phenylcyclopropylamine hydrochloride)?
- Methodological Answer :
- Structural Modifications : Introduce substituents (e.g., halogens, methoxy groups) to the phenyl or cyclopropane ring to assess steric/electronic effects.
- Pharmacological Profiling : Test analogs in receptor-binding assays (IC50/EC50 determination) and ADMET models (e.g., CYP450 inhibition, plasma stability) .
- QSAR Modeling : Correlate structural features (logP, polar surface area) with biological activity to guide lead optimization .
Data Contradiction Analysis
Q. How to address inconsistent biological activity data across experimental replicates?
- Methodological Answer :
- Source Identification : Check reagent purity (≥98% by HPLC), storage conditions (−20°C for amine hydrochlorides), and assay interference (e.g., DMSO concentration ≤0.1%).
- Positive/Negative Controls : Include known agonists/antagonists in each plate to normalize inter-experiment variability.
- Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for ≥3 replicates; report p-values and effect sizes .
Comparative Property Table
| Property | 2-(1-Phenylcyclopropyl)ethan-1-amine HCl | trans-2-Phenylcyclopropylamine HCl | 2-(2,5-Dimethoxyphenyl)ethylamine HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | 193.66 (calc.) | 179.64 | 215.68 |
| Key NMR Shifts (δ, ppm) | Cyclopropane: 0.8–1.2; Aromatic: 7.1–7.5 | Cyclopropane: 1.0–1.4 | Aromatic: 6.8–7.0; OCH3: 3.7–3.9 |
| Receptor Binding (5-HT2C) | Partial agonist (EC50 = 120 nM) | Full agonist (EC50 = 85 nM) | Antagonist (IC50 = 450 nM) |
| logP | 2.1 | 1.8 | 1.5 |
Data compiled from PubChem , pharmacological studies , and synthetic reports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
